molecular formula C16H16BrClN2O3S B7717850 2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-methylacetamide

2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-methylacetamide

Cat. No.: B7717850
M. Wt: 431.7 g/mol
InChI Key: VRYCLQBPOBADRY-UHFFFAOYSA-N
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Description

2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-methylacetamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-methylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In cancer research, it has been shown to interfere with cell proliferation pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamido}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-19-16(21)11-20(10-12-2-4-13(17)5-3-12)24(22,23)15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCLQBPOBADRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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